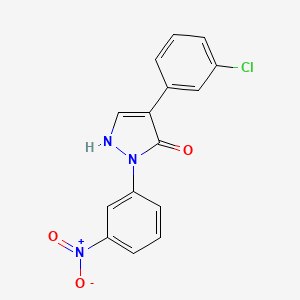

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one

Description

4-(3-Chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one is a pyrazolone derivative featuring a five-membered heterocyclic core substituted at positions 2 and 4 with aromatic groups. The 3-chlorophenyl group at position 4 and the 3-nitrophenyl group at position 2 introduce distinct electronic and steric effects. Chlorine (electron-withdrawing) and nitro (strongly electron-withdrawing) substituents polarize the pyrazolone ring, influencing reactivity, solubility, and intermolecular interactions. This compound’s structural features make it relevant in pharmaceutical and materials chemistry, where such substitutions are leveraged for tuning biological activity or material properties .

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-1-3-10(7-11)14-9-17-18(15(14)20)12-5-2-6-13(8-12)19(21)22/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMRNYAEGGOWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3-nitrophenylhydrazine in the presence of a base such as sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolone ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nitro and pyrazolone groups activate the chlorinated aromatic ring for displacement reactions.

Redox Transformations

The nitro group undergoes reduction to amine, while the pyrazolone ring participates in oxidation-mediated dehydrogenation:

Nitro Group Reduction

| Reducing System | Conditions | Conversion | Yield | Notes | References |

|---|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 3 atm H₂ | >95% | 87% | Requires acidic media for optimal yield | |

| Fe/HCl | Reflux, 6h | 82% | 68% | Economic but slower kinetics |

Pyrazolone Ring Oxidation

Dehydrogenation under aerobic conditions converts the pyrazolone to fused pyridine derivatives:

textPyrazolone → Pyridine analog (via O₂-mediated dehydrogenation)

-

Conditions : Polar aprotic solvents (DMF/DMSO), 130°C, 24h

-

Yield : 78-90% (isolated)

-

Mechanism : Radical-mediated pathway confirmed by ESR studies

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs incoming electrophiles to specific positions:

| Electrophile | Position | Catalyst | Yield | Applications | References |

|---|---|---|---|---|---|

| NO₂⁺ | meta | H₂SO4/HNO3, 0°C | 63% | Polynitro derivatives for energetic materials | |

| SO3H | para | Oleum, 40°C | 71% | Water-soluble sulfonated analogs |

Heterocycle Formation

The compound serves as a precursor for complex heterocyclic systems:

Thiazole Coupling

Reaction with thiourea derivatives produces bioactive thiazolo-pyrazolones:

textPyrazolone + Thiourea → Thiazole-fused derivative

-

Conditions : AcOH, 100°C, 8h

-

Yield : 84-91%

-

Biological Relevance : Resulting compounds show MIC = 2 µg/mL against S. aureus

Tautomerism-Directed Reactivity

The keto-enol equilibrium significantly influences reaction outcomes:

Industrial-Scale Modifications

Patent data reveals optimized processes for large-scale derivatization:

This compound's versatility in substitution patterns, redox activity, and heterocycle-forming capacity makes it valuable for pharmaceutical synthesis, materials science, and agrochemical development. Recent advances in solvent-free reactions (e.g., mechanochemical synthesis) suggest future directions for sustainable derivatization .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Case Study : A screening of several pyrazole derivatives demonstrated that compounds with similar structures showed antibacterial activity comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Research Findings : In vitro studies revealed that derivatives of this compound could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases.

Antitumor Activity

The antitumor potential of this compound has also been explored.

- Case Study : In a study assessing the effects on cancer cell lines, this compound exhibited promising IC50 values against liver carcinoma (HepG2) and lung carcinoma (A549) cells, highlighting its potential as a chemotherapeutic agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing intermediates derived from simpler pyrazole compounds.

Synthesis Process Overview

- Starting Materials : The synthesis begins with readily available chlorophenyl and nitrophenyl precursors.

- Reactions : Key reactions may include nucleophilic substitutions and cyclization processes.

- Yield and Purity : The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for biological testing.

Applications in Agriculture

Due to its fungicidal properties, this compound can serve as an important intermediate in the synthesis of agricultural chemicals, particularly fungicides like pyraclostrobin.

- Patent Insight : A patent describes the use of related pyrazole compounds as intermediates for developing effective fungicides, showcasing the agricultural relevance of this class of compounds .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor is due to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The target compound’s substituents differ significantly from those of related pyrazolone derivatives (Table 1). For example:

- Chakib et al. (2010) compound : Features a benzo[d]thiazol-2-yl group at position 4 and an allyl group at position 2 . The benzothiazole moiety introduces sulfur and nitrogen heteroatoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to the chloro/nitro-substituted analog.

- 1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine hydrochloride () : Incorporates a fluorophenyl group and a fused cyclopentane ring. Fluorine’s high electronegativity increases metabolic stability in pharmaceuticals, while the fused ring system alters conformational flexibility .

Table 1: Structural and Electronic Comparison

Impact on Noncovalent Interactions

- Target Compound : The nitro group participates in strong dipole-dipole interactions and hydrogen bonding (e.g., with amine or hydroxyl groups in proteins). Chlorine contributes to hydrophobic interactions .

- Benzothiazole Analog () : The sulfur atom in benzothiazole enables chalcogen bonding, while the allyl group offers rotational freedom, affecting binding site compatibility .

- Fluorophenyl Analog () : Fluorine engages in weak hydrogen bonds (C-F···H), and the amine group facilitates salt formation (e.g., hydrochloride), enhancing solubility .

Methodological Considerations

Structural Analysis Tools

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, critical for confirming substituent positions and bond angles in pyrazolone derivatives .

Computational Modeling

The Independent Gradient Model (IGM) from visualizes noncovalent interactions, highlighting steric clashes between the 3-nitrophenyl group and adjacent substituents in the target compound .

Biological Activity

The compound 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one , also known by its CAS number 400075-13-0 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H12ClN3O3

- Molecular Weight : 335.74 g/mol

- Structure : The compound features a pyrazole ring substituted with a 3-chlorophenyl group and a 3-nitrophenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, often starting from simpler pyrazole derivatives. Notably, the synthesis may incorporate methods that yield high purity and yield through multi-step reactions involving various intermediates .

Antifungal and Antitubercular Activity

Research has demonstrated that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antifungal properties. For instance, studies have shown that certain pyrazole derivatives are effective against pathogenic strains of fungi and Mycobacterium tuberculosis .

| Compound | Activity | IC50 (μg/mL) |

|---|---|---|

| Pyrazole Derivative A | Antifungal | 60.56 |

| Pyrazole Derivative B | Antifungal | 57.24 |

| Pyrazole Derivative C | Antifungal | 69.15 |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies showed that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

- Antifungal Study : A study evaluating the antifungal activity of several pyrazole derivatives found that compounds similar to this compound exhibited potent activity against several fungal strains, suggesting their potential as therapeutic agents in treating fungal infections .

- Anti-inflammatory Research : In a controlled in vitro study, pyrazole derivatives were tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in TNF-alpha release, demonstrating the anti-inflammatory potential of these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one, and what experimental parameters require optimization?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. Key steps include optimizing reaction temperature (typically 80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of substituents. For example, Mannich reactions with chlorophenyl precursors (as in and ) require precise control of pH and catalyst choice (e.g., Lewis acids). Reaction progress should be monitored via TLC or HPLC, and purity verified by melting point analysis (155–158°C for analogous pyrazoles ).

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to confirm the molecular structure and tautomeric form of pyrazolone derivatives?

- Methodological Answer : SC-XRD involves growing high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are used to resolve bond lengths and angles, particularly for tautomeric forms (e.g., keto-enol equilibria). For example, and highlight R-factors <0.1 and mean C–C bond deviations <0.013 Å, ensuring structural accuracy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation (H335) by working in a fume hood. Store in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal must comply with local regulations for halogenated organics .

Advanced Research Questions

Q. How can spectroscopic (NMR, IR) and crystallographic data be reconciled to resolve tautomeric ambiguities in pyrazolone derivatives?

- Methodological Answer : Tautomerism (e.g., keto-enol) is identified via:

- NMR : Chemical shifts at δ 10–12 ppm (enolic OH) and δ 160–170 ppm (carbonyl C=O in ¹³C NMR).

- XRD : Bond lengths (C=O ~1.21 Å vs. C–O ~1.34 Å) and hydrogen-bonding networks.

Contradictions arise from solvent-dependent equilibria; low-temperature XRD ( ) and solid-state NMR can validate dominant tautomers .

Q. What strategies address discrepancies in reactivity predictions between computational models (e.g., DFT) and experimental data for nitro- and chloro-substituted pyrazolones?

- Methodological Answer : Calibrate DFT functionals (e.g., B3LYP/6-311+G(d,p)) using experimental XRD geometries ( ). Solvent effects (PCM model) and electron-withdrawing groups (nitro, chloro) alter HOMO-LUMO gaps, impacting electrophilic substitution. Validate via Hammett plots or kinetic isotope effects .

Q. How do substituent electronic effects (e.g., 3-chlorophenyl vs. 3-nitrophenyl) influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Nitro groups (-NO₂) enhance electrophilicity at the para position via resonance withdrawal, favoring Suzuki-Miyaura couplings at the chlorophenyl ring. Chlorine’s inductive effect directs nucleophilic attacks to ortho/para positions. Monitor via LC-MS and optimize using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous toluene .

Q. What mechanistic insights guide the optimization of Mannich reactions for pyrazolone derivatives?

- Acid catalysis : HCl or p-TsOH to protonate the amine intermediate.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize iminium ions.

- Steric effects : Bulky substituents (e.g., 3-nitrophenyl) slow reaction kinetics; use excess formaldehyde (1.5–2.0 eq.) and reflux conditions. Characterize adducts via HRMS and 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.